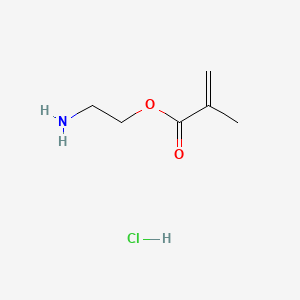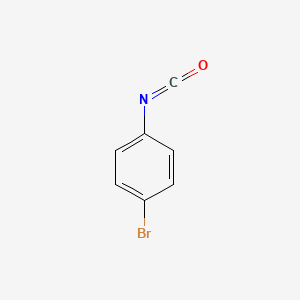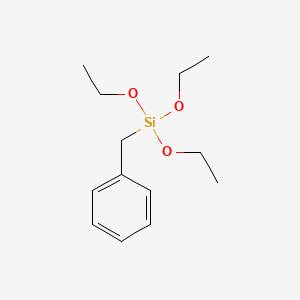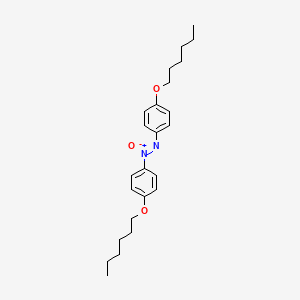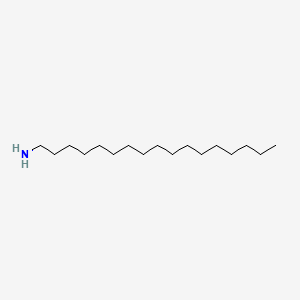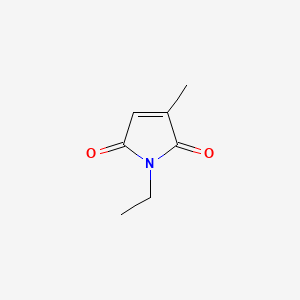
Maleimide, N-ethyl-2-methyl-
概要
説明
N-Ethylmaleimide (NEM) is an organic compound derived from maleic acid . It contains the amide functional group and is an alkene that reacts with thiols. It is frequently used to modify cysteine residues found in proteins and peptides .
Synthesis Analysis
Maleimides can be synthesized through various methods. One approach involves the Diels–Alder reaction and ring-opening metathesis polymerization (ROMP). In this process, maleimides are converted to adducts through Diels–Alder reactions by reacting with cyclopentadiene or furan. These adducts are then generated into the corresponding polymers via ROMP .
Molecular Structure Analysis
The molecular structure of N-ethylmaleimide can be found on various chemical databases such as ChemSpider .
Chemical Reactions Analysis
NEM is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols. The resulting thioether features a strong C-S bond and the reaction is virtually irreversible . Reaction with thiols occurs in the pH range 6.5–7.5, NEM may react with amines or undergo hydrolysis at a more alkaline pH .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-ethylmaleimide can be found on various chemical databases such as ChemSpider .
科学的研究の応用
Natural Product Isolation
N-Ethyl-2-methylmaleimide derivatives have been isolated from natural sources, such as the leaves of Garcinia mangostana. These compounds are typically extracted using techniques like chromatography and their structures are elucidated using mass spectrometry and NMR spectroscopy (Krajewski, Tóth, & Schreier, 1996).
Chemical Sensitization in Biological Studies
Studies have shown that N-ethylmaleimide can act as a chemical sensitizer. For instance, it has been used to sensitize Escherichia coli to gamma radiation, enhancing the effects of radiation on bacterial cells (Bridges, 1960).
Environmental Analysis
N-Ethyl-2-methylmaleimide derivatives have been identified in environmental samples, such as sediments in Tokyo Bay. Their presence is indicative of the degradation of chlorophylls and can be used to study changes in primary productivity and environmental conditions over time (Kozono et al., 2002).
Protein Modification
N-Ethylmaleimide is widely used in biochemistry for the modification of proteins. It is known to react with thiol groups, amino groups, and imidazole groups in proteins, aiding in the study of protein structure and function (Smyth, Blumenfeld, & Konigsberg, 1964).
Copolymerization Studies
This compound has also been used in polymer science, particularly in copolymerization studies. For example, copolymerization of 2-ethyl-2-oxazoline with maleimide derivatives has been investigated to understand the behavior of these compounds in polymer matrices (Rivas & Pizarro, 1989).
Spectroscopy and Structural Analysis
N-Ethyl-2-methylmaleimide derivatives have been the subject of extensive spectroscopic analysis, helping to determine molecular structures and understand the chemical properties of these compounds (Karabacak, Çoruh, & Kurt, 2008).
Role in Cellular Transport Processes
In cellular biology, N-ethylmaleimide-sensitive factors are crucial for understanding vesicle-mediated transport within cells. These factors have been studied in the context of Golgi transport and endocytic vesicle fusion (Diaz et al., 1989).
Development of Organic Light-Emitting Materials
Bisindolylmaleimide derivatives, related to N-ethyl-2-methylmaleimide, have been explored as non-doped red organic light-emitting materials. These studies contribute to the development of advanced materials for electronic and photonic applications (Ning et al., 2007).
Role in AMPA Receptor Regulation
In neuroscience, N-ethylmaleimide-sensitive fusion protein interactions have been implicated in the regulation of AMPA receptors in neurons. This is crucial for understanding synaptic plasticity and memory formation (Noel et al., 1999).
Transcription Factor Regulation
N-Ethylmaleimide has been used to study the regulation of genes, such as the nemA gene in Escherichia coli, which encodes for NEM reductase. This research is significant for understanding cellular responses to chemical modifications (Umezawa et al., 2008).
Safety And Hazards
将来の方向性
Chemical modification of the AAV9 capsid with N-ethylmaleimide alters vector tissue tropism, which could provide a promising platform for expanding clinical AAV development to treat bone pathologies such as cancer and osteoporosis . Additionally, the synthesis of poly(maleimide)s with promising performance via Diels–Alder reaction and ROMP could help researchers design and explore novel maleimides polymers and copolymers with promising properties .
特性
IUPAC Name |
1-ethyl-3-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-8-6(9)4-5(2)7(8)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHIHGVHWGKXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185142 | |
| Record name | Maleimide, N-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maleimide, N-ethyl-2-methyl- | |
CAS RN |
31217-72-8 | |
| Record name | Maleimide, N-ethyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031217728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleimide, N-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



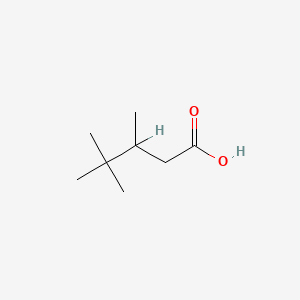
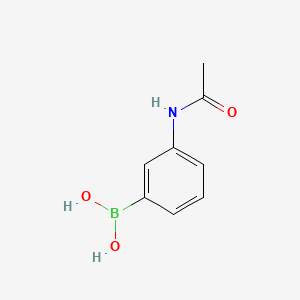



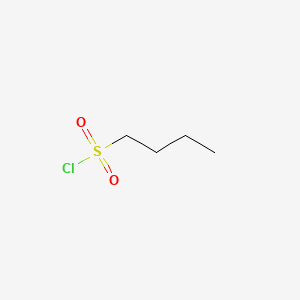
![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)
